molecular formula C15H17BrO4 B8632399 3-(4-Bromobutyl)-6,7-dimethoxychromen-4-one

3-(4-Bromobutyl)-6,7-dimethoxychromen-4-one

Cat. No. B8632399
M. Wt: 341.20 g/mol
InChI Key: PKLOBBAMTDGEPV-UHFFFAOYSA-N
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Patent
US08546402B2

Procedure details

1st method: A solution A is prepared from 500 mg of the compound of the above Step, 6-bromo-1-(2-hydroxy-4,5-dimethoxyphenyl)-hexan-1-one (1.5 mmol), dissolved in 0.60 ml (4.5 mmol) of Et2O—BF3, and the solution is cooled to 10° C. 2.3 ml of DMF are then added. There is prepared, in addition, a solution B of 4 ml of DMF and there is added thereto in small portions at 10° C. 470 mg (2.25 mmol) of PCl5. Solution B is heated at 55° C. for 20 min, and is then introduced dropwise into solution A, referred to at the beginning, with a return to ambient temperature. The mixture turns orangey yellow and precipitates. 50 ml of 0.1N HCl are introduced and the mixture is extracted with AcOEt, the organic phases are washed with saturated NaCl solution, separated, dried over MgSO4, filtered and evaporated. The residue is subjected to flash chromatography over SiO2 with a gradient of pure heptane to heptane-AcOEt 70-30. The purified fractions crystallise after evaporation. 300 mg of 3-(4-bromobutyl)-6,7-dimethoxychromen-4-one are obtained in the form of crystals (yield=59%); TLC SiO2hept-AcOEt 50-50 Rf=0.4.
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
6-bromo-1-(2-hydroxy-4,5-dimethoxyphenyl)-hexan-1-one
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
470 mg
Type
reactant
Reaction Step Five
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[CH:11][C:10]=1[OH:19])=[O:8].[CH3:20]COCC.B(F)(F)F.P(Cl)(Cl)(Cl)(Cl)Cl>CN(C=O)C>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:7](=[O:8])[C:9]2[C:10](=[CH:11][C:12]([O:17][CH3:18])=[C:13]([O:15][CH3:16])[CH:14]=2)[O:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
compound
Quantity
500 mg
Type
reactant
Smiles
Name
6-bromo-1-(2-hydroxy-4,5-dimethoxyphenyl)-hexan-1-one
Quantity
1.5 mmol
Type
reactant
Smiles
BrCCCCCC(=O)C1=C(C=C(C(=C1)OC)OC)O
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
CCOCC.B(F)(F)F
Step Four
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
470 mg
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Six
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is prepared, in addition
CUSTOM
Type
CUSTOM
Details
at 10° C
CUSTOM
Type
CUSTOM
Details
referred to at the beginning, with a return to ambient temperature
CUSTOM
Type
CUSTOM
Details
precipitates
ADDITION
Type
ADDITION
Details
50 ml of 0.1N HCl are introduced
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with AcOEt
WASH
Type
WASH
Details
the organic phases are washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The purified fractions crystallise
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC1=COC2=CC(=C(C=C2C1=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 58.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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